molecular formula C6H7F2KO3 B1411835 Potassium 2,2-difluoro-4-methyl-3-oxopentanoate CAS No. 1803596-28-2

Potassium 2,2-difluoro-4-methyl-3-oxopentanoate

Cat. No.: B1411835
CAS No.: 1803596-28-2
M. Wt: 204.21 g/mol
InChI Key: JMBBENHXWYDBKE-UHFFFAOYSA-M
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Description

Potassium 2,2-difluoro-4-methyl-3-oxopentanoate is an organofluorine compound with the molecular formula C₆H₇F₂KO₃ It is a potassium salt of a difluorinated keto acid, characterized by the presence of two fluorine atoms, a methyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate typically involves the reaction of 2,2-difluoro-4-methyl-3-oxopentanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The reaction can be represented as follows:

C6H8F2O3+KOHC6H7F2KO3+H2O\text{C}_6\text{H}_8\text{F}_2\text{O}_3 + \text{KOH} \rightarrow \text{C}_6\text{H}_7\text{F}_2\text{KO}_3 + \text{H}_2\text{O} C6​H8​F2​O3​+KOH→C6​H7​F2​KO3​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium 2,2-difluoro-4-methyl-3-oxopentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products:

    Substitution: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the fluorine atoms.

    Reduction: The major product is 2,2-difluoro-4-methyl-3-hydroxypentanoate.

    Oxidation: The major product is 2,2-difluoro-4-methyl-3-oxopentanoic acid.

Scientific Research Applications

Potassium 2,2-difluoro-4-methyl-3-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds. Its unique structure makes it valuable in the study of fluorine chemistry.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs with improved properties due to the presence of fluorine atoms.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. Fluorine’s high electronegativity can affect the electron distribution within the molecule, making it more or less reactive under certain conditions. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function.

Comparison with Similar Compounds

    Potassium 2,2-difluoro-3-oxobutanoate: Similar structure but lacks the methyl group.

    Potassium 2,2-difluoro-4-oxopentanoate: Similar structure but lacks the methyl group.

    Potassium 2-fluoro-4-methyl-3-oxopentanoate: Similar structure but has only one fluorine atom.

Uniqueness: Potassium 2,2-difluoro-4-methyl-3-oxopentanoate is unique due to the presence of two fluorine atoms and a methyl group, which can significantly influence its chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

potassium;2,2-difluoro-4-methyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3.K/c1-3(2)4(9)6(7,8)5(10)11;/h3H,1-2H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBBENHXWYDBKE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C(=O)[O-])(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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